Home > Products > Screening Compounds P63691 > GSK3beta Inhibitor XVIII
GSK3beta Inhibitor XVIII - 1139875-74-3

GSK3beta Inhibitor XVIII

Catalog Number: EVT-1470626
CAS Number: 1139875-74-3
Molecular Formula: C20H20ClN5OS
Molecular Weight: 413.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Regulation of Endostatin Production: Cathepsin L, a protease involved in endostatin generation from collagen XVIII, is secreted by tumor cells. [] Research suggests that GSK3β signaling might influence the expression and activity of proteases like cathepsin L, thereby indirectly affecting endostatin levels. []
  • Shared Signaling Pathways: Both GSK3β and endostatin participate in intricate signaling networks that regulate cell growth, survival, and differentiation. GSK3β inhibitors can modulate these pathways, potentially influencing the efficacy of endostatin or other anti-angiogenic therapies. [, , , , ]

Lithium Chloride

    Compound Description: Lithium chloride is a chemical compound (LiCl) widely used as a GSK3beta inhibitor in research settings. It inhibits GSK3beta activity, leading to increased beta-catenin levels and activation of the Wnt signaling pathway [, ].

SB216763

    Compound Description: SB216763 is a potent and selective small-molecule inhibitor of GSK3beta [, ]. It directly inhibits GSK3beta activity, leading to the accumulation of beta-catenin and activation of downstream signaling pathways.

AR28

    Compound Description: AR28 is a potent and selective small-molecule inhibitor of GSK3beta, showing efficacy in modulating canonical Wnt signaling in mesenchymal stem cells. It effectively inhibits GSK3beta, promoting osteogenic differentiation and influencing bone formation [, ].

Tideglusib

    Compound Description: Tideglusib is a small-molecule non-ATP competitive inhibitor of GSK3beta []. It has shown neuroprotective effects and is being investigated for treating various conditions, including Alzheimer's disease.

TDZD-8

    Compound Description: TDZD-8 is a potent, selective, and cell-permeable GSK3beta inhibitor [].

L803-mts

    Compound Description: L803-mts is a cell-permeable, selective, and potent GSK3beta inhibitor [].

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

    Compound Description: GSK690693 is a potent, selective, ATP-competitive inhibitor of AKT kinase [].

Overview

Glycogen Synthase Kinase-3 Beta Inhibitor XVIII, commonly referred to as GSK3beta Inhibitor XVIII, is a compound that targets the glycogen synthase kinase-3 beta enzyme, which plays a critical role in various cellular processes, including metabolism, cell differentiation, and apoptosis. This compound has garnered attention due to its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Source

GSK3beta Inhibitor XVIII is part of a broader class of compounds synthesized for their inhibitory effects on glycogen synthase kinase-3 beta. Research has demonstrated that this compound exhibits significant biological activity against the enzyme, with various studies focusing on its synthesis and evaluation for potential clinical applications.

Classification

GSK3beta Inhibitor XVIII is classified as a small molecule inhibitor. It is specifically designed to interact with the ATP-binding site of glycogen synthase kinase-3 beta, thereby inhibiting its kinase activity. This inhibition can lead to various downstream effects in signaling pathways associated with cell growth and survival.

Synthesis Analysis

Methods

The synthesis of GSK3beta Inhibitor XVIII involves several key steps typically incorporating organic synthesis techniques. For instance, a common approach includes the reaction of specific starting materials under controlled conditions to yield the desired inhibitor.

  1. Reagents and Conditions: The synthesis often utilizes reagents such as oxalyl chloride and sodium methoxide, along with solvents like tetrahydrofuran and dimethylformamide.
  2. Intermediate Compounds: The process may involve creating intermediate compounds that are further modified through various chemical reactions, such as N-alkylation or acylation.

Technical Details

The synthesis pathway usually requires careful monitoring of reaction conditions such as temperature and time to optimize yield and purity. Spectroscopic methods (e.g., Nuclear Magnetic Resonance Spectroscopy) are employed to confirm the structure of synthesized compounds at each stage.

Molecular Structure Analysis

Structure

The molecular structure of GSK3beta Inhibitor XVIII typically features a complex arrangement that allows for effective binding to the target enzyme. The specific structure can vary based on the substituents attached to the core scaffold.

Data

Key structural data include:

  • Molecular Formula: Varies based on specific derivatives.
  • Molecular Weight: Typically in the range of 300-500 g/mol.
  • 3D Configuration: Often analyzed using computational modeling to predict binding interactions with glycogen synthase kinase-3 beta.
Chemical Reactions Analysis

Reactions

GSK3beta Inhibitor XVIII undergoes several chemical reactions during its synthesis:

  1. Formation of Intermediate Compounds: Initial reactions form intermediates that are crucial for further modifications.
  2. Final Product Formation: The last steps involve cyclization or coupling reactions that yield the final inhibitor.

Technical Details

Each reaction step is optimized for yield and selectivity, often employing techniques such as chromatography for purification. Kinetics studies may also be performed to understand the reaction rates and mechanisms involved.

Mechanism of Action

Process

The mechanism by which GSK3beta Inhibitor XVIII exerts its effects involves competitive inhibition of glycogen synthase kinase-3 beta:

  1. Binding: The compound binds to the ATP-binding site of GSK3beta, preventing ATP from interacting with the enzyme.
  2. Inhibition of Phosphorylation: This inhibition disrupts phosphorylation events mediated by GSK3beta, which are critical for various signaling pathways involved in cell proliferation and survival.

Data

Studies have shown that GSK3beta inhibitors can lead to reduced phosphorylation of downstream targets such as tau protein in neurodegenerative conditions and other substrates involved in cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

GSK3beta Inhibitor XVIII typically exhibits:

  • Appearance: Solid form (often crystalline).
  • Solubility: Soluble in common organic solvents; solubility varies based on substituents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with biological targets; specificity is crucial for minimizing off-target effects.
Applications

Scientific Uses

GSK3beta Inhibitor XVIII has several potential applications in scientific research and medicine:

  1. Cancer Therapy: As an inhibitor of glycogen synthase kinase-3 beta, it may help in managing various cancers by modulating pathways related to cell survival and apoptosis.
  2. Neurodegenerative Diseases: It shows promise in treating conditions like Alzheimer's disease by reducing tau hyperphosphorylation.
  3. Diabetes Management: By influencing insulin signaling pathways, it may aid in controlling blood sugar levels.

Research continues to explore these applications, emphasizing the need for further clinical studies to validate efficacy and safety profiles in human subjects.

Introduction to GSK3β as a Therapeutic Target

Glycogen synthase kinase-3β (GSK3β) is a multifunctional serine/threonine kinase that regulates diverse physiological processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK3β is implicated in neurodegenerative disorders, cancer, diabetes, and viral infections, making it a high-value target for therapeutic intervention. The development of isoform-selective inhibitors like GSK3β Inhibitor XVIII represents a promising strategy for modulating disease-specific pathways while minimizing off-target effects.

Structural and Functional Overview of GSK3β Kinase

Catalytic Domain Architecture and ATP-Binding Site Homology

GSK3β features a bilobal kinase structure common to protein kinases, with a β-strand-rich N-terminal lobe and an α-helical C-terminal lobe. The catalytic cleft at the interface harbors the ATP-binding site, characterized by a glycine-rich loop (residues 63–67) and a hinge region (residues 131–135) critical for inhibitor binding. The ATP-binding pocket exhibits >97% sequence homology with GSK3α, complicating isoform-selective inhibitor design. Notably, the catalytic domains of GSK3β share significant structural conservation with other CMGC kinases (e.g., CDKs, MAPKs), particularly in residues coordinating ATP’s adenine ring (Val135, Asp133, Tyr134) [1] [5].

Table 1: Structural Features of GSK3β Isoforms

FeatureGSK3βGSK3αFunctional Implication
Catalytic Domain Identity97% vs. GSK3α97% vs. GSK3βHigh cross-inhibition risk
ATP-Binding Site ResiduesVal135, Asp133, Tyr134, Leu132IdenticalSimilar ATP-competitive inhibition
Unique Structural ElementsNoneGlycine-rich N-terminus extensionAltered substrate recruitment
Molecular Weight47 kDa51 kDaDifferential cellular localization

Regulatory Phosphorylation Sites (Ser9, Tyr216) and Isoform-Specific Dynamics

GSK3β activity is bidirectionally regulated by phosphorylation:

  • Ser9 phosphorylation (e.g., by AKT) induces an N-terminal autoinhibitory conformation, obstructing the substrate-binding pocket.
  • Tyr216 phosphorylation within the activation loop enhances catalytic activity by stabilizing the kinase-active conformation.

Unlike GSK3α, which is inactivated by Ser21 phosphorylation, GSK3β exhibits distinct dynamics in neurodegenerative contexts. Post-mortem Alzheimer’s disease (AD) brains show elevated Tyr216 phosphorylation, correlating with pathological tau aggregation [2] [5].

Pathophysiological Roles of GSK3β in Disease Pathways

Neurodegenerative Disorders: Tau Hyperphosphorylation and Amyloid-β Pathways

GSK3β directly phosphorylates tau at over 40 residues, including Ser396 and Ser404, promoting neurofibrillary tangle formation. Hyperphosphorylated tau exhibits reduced microtubule-binding capacity and increased aggregation propensity. In AD models, GSK3β inhibition reduces tau pathology by >50% [2]. Additionally, GSK3β potentiates amyloidogenic amyloid precursor protein (APP) processing by enhancing γ-secretase activity and upregulating BACE1 expression. Dual inhibition of tau and amyloid pathways positions GSK3β as a master regulator of AD pathogenesis [1] [5].

Oncogenic Signaling: Wnt/β-Catenin, NF-κB, and PI3K/AKT Crosstalk

In cancer, GSK3β exhibits paradoxical roles:

  • Wnt/β-catenin pathway: GSK3β phosphorylates β-catenin for proteasomal degradation. Inhibitor XVIII stabilizes β-catenin, activating pro-survival transcription in colorectal cancer.
  • NF-κB activation: GSK3β phosphorylates IκB, releasing NF-κB for nuclear translocation and anti-apoptotic gene expression.
  • PI3K/AKT feedback: AKT-mediated Ser9 phosphorylation inhibits GSK3β, creating a compensatory loop that diminishes efficacy of PI3K inhibitors.

Table 2: GSK3β in Disease Mechanisms

Disease PathwayKey EffectorsGSK3β Inhibitor ImpactReference
Tau HyperphosphorylationpTau-Ser396, CDK5 priming kinaseReduces pTau by 60–80% in neurons [2]
Amyloid-β ProductionBACE1, γ-secretase, PSEN1Lowers Aβ40/42 by 40% [5]
Wnt/β-Catenin Signalingβ-catenin, APC, AxinIncreases β-catenin 3–5 fold [3]
NF-κB Survival SignalingIκBα, p65, TNFαBlocks NF-κB nuclear translocation [6]

Properties

CAS Number

1139875-74-3

Product Name

GSK3beta Inhibitor XVIII

IUPAC Name

[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9

InChI

InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24)

InChI Key

CLDIUVXCUVQLGD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl

Synonyms

[2-chloro-4-[[4-(2-thienyl)-2-pyrimidinyl]amino]phenyl](4-methyl-1-piperazinyl)-, methanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.